N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide

Medicinal Chemistry Chemical Biology Compound Library Procurement

This branched 3-isopentyloxy benzamide is the highest-MW, most lipophilic member of a uniform N-(3-amino-4-chlorophenyl) alkoxy series. It defines the upper steric/lipophilicity boundary for correlating chain branching with permeability, solubility, metabolic stability, and protein binding. The meta substitution directly mirrors the GW 9662 PPARγ antagonist pharmacophore, enabling nuclear receptor screening that requires identical procurement for reproducibility. Use with shorter analogs (ethoxy, butoxy, isobutoxy) to generate a full gradient series at consistent pricing.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
CAS No. 1020055-98-4
Cat. No. B1385080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide
CAS1020055-98-4
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C18H21ClN2O2/c1-12(2)8-9-23-15-5-3-4-13(10-15)18(22)21-14-6-7-16(19)17(20)11-14/h3-7,10-12H,8-9,20H2,1-2H3,(H,21,22)
InChIKeyZUSHEENOAKCCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide (CAS 1020055-98-4) Procurement Profile: Compound Identity & Core Research Role


N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide (CAS 1020055-98-4) is a fully synthetic benzamide derivative belonging to a commercially cataloged series of N-(3-amino-4-chlorophenyl)-substituted benzamides. Its structure combines a 3-amino-4-chlorophenyl ring system with a 3-(3-methylbutoxy)benzamide moiety, yielding a molecular weight of 332.83 g/mol and the molecular formula C18H21ClN2O2 . The compound is listed exclusively for research use by multiple specialist biochemical suppliers, with standard catalog quantities of 500 mg [1]. No peer-reviewed pharmacology, target engagement, or in vivo efficacy data have been published for this specific compound in the indexed scientific or patent literature through April 2026. Consequently, its procurement relevance is currently limited to exploratory chemical biology, medicinal chemistry derivatization, or collection screening programs where a unique substitution pattern on the 3-amino-4-chlorophenyl benzamide scaffold is the primary selection criterion.

Why Structural Substitution Within N-(3-Amino-4-chlorophenyl) Benzamide Series Can Alter Physicochemical and Biological Behavior


Although this compound belongs to a family of N-(3-amino-4-chlorophenyl) benzamide derivatives carrying varied 3-alkoxy substituents, several structural features prevent reliable substitution without experimental validation. The isopentyloxy chain (3-methylbutoxy) at the meta position of the benzamide ring introduces a distinct branched alkyl architecture that differs from the linear butoxy (C4) [1], branched isobutoxy (C4) [2], and ethoxy (C2) [3] congeners available from the same vendor panel. Within benzamide chemotypes, such alkoxy chain modification has been shown in independent studies to influence target binding and pharmacokinetic properties. For example, in a series of 4-(isopentyloxy)-3-nitrobenzamide xanthine oxidase inhibitors, the isopentyloxy-bearing analog demonstrated an IC50 of 130 nM, with lipophilic ligand efficiency values substantially modulated by the alkoxy substituent [4]. While these data derive from a distinct pharmacophore and cannot be directly extrapolated to the present compound, they highlight the principle that alkoxy chain structure can significantly impact potency, lipophilicity, and solubility. Because the target compound lacks published structure-activity relationship (SAR) data or a disclosed molecular target, substituting it with a shorter or differently branched alkoxy analog may unpredictably alter biochemical or cellular readouts, making identical procurement essential for experimental reproducibility.

Quantitative Differentiation Evidence for N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide (CAS 1020055-98-4)


Molecular Weight and Lipophilicity Differentiation Against Shorter 3-Alkoxy Congeners in the Same Vendor Panel

Among the set of N-(3-amino-4-chlorophenyl) benzamides with varying 3-alkoxy substituents available from Santa Cruz Biotechnology, the target compound (isopentyloxy, C5-branched) exhibits the highest molecular weight of 332.83 g/mol . This is 14.03 g/mol higher than the linear 3-butoxy analog (MW 318.80, CAS 1020055-78-0) , 14.03 g/mol higher than the branched 3-isobutoxy analog (MW 318.80, CAS 1020054-68-5) , and 42.09 g/mol higher than the 3-ethoxy analog (MW 290.74, CAS 1020055-82-6) . The isopentyloxy substitution, containing one additional methylene carbon compared to the C4 congeners, is predicted to increase calculated logP by approximately 0.5–0.8 log units relative to the straight-chain butoxy derivative based on the incremental methylene contribution to lipophilicity. This difference in molecular weight and lipophilicity profile provides researchers with a distinct chemical tool when fine-tuning permeability, solubility, or membrane interaction properties within a conserved core scaffold. The price and pack size (500 mg, $284.00) [1] are identical across all analogs in the Santa Cruz Biotechnology catalog, allowing selection based purely on structural and physicochemical criteria without cost-driven substitution pressure.

Medicinal Chemistry Chemical Biology Compound Library Procurement

Predicted Boiling Point and pKa Differentiation Relative to Shorter 3-Alkoxy Analogs

Predicted boiling point data from ChemicalBook indicates that N-(3-amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide has a boiling point of 420.4±45.0 °C, a density of 1.219±0.06 g/cm³, and a pKa of 12.25±0.70 . The predicted pKa of 12.25 corresponds to the deprotonation of the benzamide N–H or the aniline NH2 group and is class-consistent with structurally related N-phenylbenzamides. Compared to its shorter 3-alkoxy analogs (butoxy, isobutoxy, ethoxy), the isopentyloxy chain increases molecular surface area and van der Waals interactions, accounting for the elevated boiling point relative to the lower molecular weight compounds. The predicted density of 1.219 g/cm³ is higher than that of many smaller alkoxy-substituted analogs, reflecting the increased mass and compactness of the branched C5 chain. These predicted values are computational (ACD/Labs or analogous software estimation) and have not been experimentally validated. They nonetheless provide researchers with comparative physicochemical benchmarks that differentiate this compound within its structure class, particularly for designing purification protocols (distillation cut points), chromatographic method development (HPLC retention time prediction), or solubility studies requiring pKa data.

Pre-formulation Physicochemical Characterization Analytical Chemistry

Regioisomeric Position (3- vs. 4-Isopentyloxy) Differentiation and Its Pharmacological Implication

The target compound (3-isopentyloxy, meta-substituted, CAS 1020055-98-4) and the 4-isopentyloxy analog (para-substituted, CAS 1020055-54-2) represent a critical regioisomeric pair. In benzamide pharmacology, meta versus para alkoxy substitution frequently produces divergent target selectivity and potency profiles. While no target data exist for either compound, a structurally instructive precedent emerges from the 3-isopropoxybenzamide analog (N-(3-amino-4-chlorophenyl)-3-isopropoxybenzamide, CAS 1020054-74-3), which has been identified on multiple commercial platforms as GW 9662 — a well-characterized, potent, and selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist with an IC50 in the low nanomolar range. The 4-isopropoxy regioisomer is not annotated as GW 9662, underscoring the functional significance of the meta alkoxy position in this scaffold. The 3-isopentyloxy substitution in the target compound occupies the same meta position as GW 9662, but with a larger, more lipophilic branched C5 chain, making it a potentially interesting probe for PPARγ or related nuclear receptor studies where alkoxy chain extension has been shown to alter binding mode, co-regulator recruitment, or degradation kinetics. In contrast, the 4-isopentyloxy regioisomer (CAS 1020055-54-2) would be expected to exhibit a different target interaction profile based on positional SAR precedent. Researchers designing nuclear receptor-focused compound libraries or conducting PPAR pathway investigations should procure the 3-isopentyloxy specifically, rather than the 4-isopentyloxy, to preserve the meta substitution geometry essential for potential target engagement.

Medicinal Chemistry SAR Isomer Selection

Catalog-Documented Commercial Availability Uniformity Confirming Selection Based Solely on Structural Merit

The Santa Cruz Biotechnology catalog lists seven N-(3-amino-4-chlorophenyl) benzamide analogs with varying 3-alkoxy substituents, each priced identically at $284.00 per 500 mg [1]. This includes the target compound (sc-329427) alongside 3-butoxy (sc-329428), 3-isobutoxy (sc-329431), 3-ethoxy (sc-329430), 3-isopropoxy (sc-329432), 3-chloro (sc-329429), and 3-methyl (sc-329433) congeners. Uniform pricing and pack size eliminate cost as a driver for analog substitution, meaning the decision to procure the 3-isopentyloxy compound versus any other series member rests exclusively on structural and intended biological context. This uniform availability also permits parallel procurement of the full series for systematic SAR profiling without budget distortion, a practical advantage for medicinal chemistry teams conducting fragment or scaffold-based screening.

Procurement Compound Management Chemical Library Design

N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide (CAS 1020055-98-4): Optimal Application Scenarios Based on Available Evidence


Systematic Alkoxy Chain SAR Exploration in a Conserved N-(3-Amino-4-chlorophenyl) Benzamide Scaffold

Procure this compound in parallel with its shorter 3-alkoxy analogs (ethoxy, butoxy, isobutoxy) to generate a systematic lipophilicity and steric bulk gradient series. The target compound, with the highest molecular weight (332.83 g/mol) and the most lipophilic predicted profile, occupies the upper boundary of this series . Researchers can use the full panel to correlate alkoxy chain length and branching with cellular permeability (PAMPA or Caco-2), aqueous solubility (shake-flask or nephelometry), microsomal metabolic stability, and plasma protein binding — all within an identical core scaffold [1]. Uniform commercial pricing ($284.00/500 mg per analog) eliminates budget bias in series selection [2].

Exploratory PPARγ or Nuclear Receptor Probe Development Leveraging Meta-Alkoxy GW 9662 Scaffold Similarity

The meta (3-position) isopentyloxy substitution geometrically mirrors the GW 9662 (3-isopropoxy) PPARγ antagonist pharmacophore . With no published target engagement data, this compound could serve as a starting template for nuclear receptor-focused screening, particularly if alkoxy chain extension from isopropoxy (GW 9662) to isopentyloxy is hypothesized to alter binding kinetics, co-regulator recruitment, or receptor degradation. The para regioisomer (4-isopentyloxy, CAS 1020055-54-2) should be excluded from such studies, as the meta position is essential for GW 9662-like activity. Potential off-target profiling is required, as selectivity beyond PPARγ is entirely uncharacterized for this isopentyloxy analog.

Analytical Method Development and Chromatographic Retention Time Benchmarking in a Benzamide Compound Library

With a predicted boiling point of 420.4 °C and density of 1.219 g/cm³ , this compound can serve as a high-retention reference standard for reverse-phase HPLC or UPLC method development when analyzing a panel of N-(3-amino-4-chlorophenyl) benzamides. Its longer retention time relative to smaller 3-alkoxy analogs (ethoxy, butoxy) provides a useful system suitability marker for verifying column performance, gradient reproducibility, and resolution of closely eluting library members under standard C18 column conditions. The predicted pKa of 12.25 informs mobile phase pH selection to maintain the compound in unionized form for optimal reversed-phase retention, while also confirming that pH adjustment near neutrality will not alter ionization state.

Quote Request

Request a Quote for N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.